4-(5-Bromothiophen-2-yl)thiazol-2-amine

Medicinal chemistry Parallel synthesis Scaffold diversification

4-(5-Bromothiophen-2-yl)thiazol-2-amine (CAS 34801-14-4) is a heterocyclic small molecule (C₇H₅BrN₂S₂, MW 261.16 g/mol) composed of a 2-aminothiazole core directly linked at the 4-position to a 5-bromothiophene ring. The compound presents two orthogonally reactive handles: a free primary amine at the thiazole 2-position and an aryl bromide at the thiophene 5-position, enabling sequential derivatization via amide coupling, Schiff base formation, or palladium-catalyzed cross-coupling.

Molecular Formula C7H5BrN2S2
Molecular Weight 261.16
CAS No. 34801-14-4
Cat. No. B2926160
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(5-Bromothiophen-2-yl)thiazol-2-amine
CAS34801-14-4
Molecular FormulaC7H5BrN2S2
Molecular Weight261.16
Structural Identifiers
SMILESC1=C(SC(=C1)Br)C2=CSC(=N2)N
InChIInChI=1S/C7H5BrN2S2/c8-6-2-1-5(12-6)4-3-11-7(9)10-4/h1-3H,(H2,9,10)
InChIKeyMMZHPDCFNLBMBY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

Structure & Identifiers


Interactive Chemical Structure Model





4-(5-Bromothiophen-2-yl)thiazol-2-amine (CAS 34801-14-4): Procurement-Relevant Profile for a Bifunctional Amino-Thiazole Building Block


4-(5-Bromothiophen-2-yl)thiazol-2-amine (CAS 34801-14-4) is a heterocyclic small molecule (C₇H₅BrN₂S₂, MW 261.16 g/mol) composed of a 2-aminothiazole core directly linked at the 4-position to a 5-bromothiophene ring [1]. The compound presents two orthogonally reactive handles: a free primary amine at the thiazole 2-position and an aryl bromide at the thiophene 5-position, enabling sequential derivatization via amide coupling, Schiff base formation, or palladium-catalyzed cross-coupling [2]. Distributed through the Thermo Scientific Maybridge portfolio as a screening compound (catalog BTB09097ZZ, 97% assay), it is positioned for early-phase drug discovery and chemical biology applications . Its notified GHS classification includes Acute Toxicity Category 4 (harmful if swallowed, in contact with skin, or if inhaled), Skin Irritation Category 2, Eye Irritation Category 2A, and STOT SE 3 (respiratory irritation) [3].

Why 4-(5-Bromothiophen-2-yl)thiazol-2-amine Cannot Be Replaced by Common In-Class Analogs Without Experimental Revalidation


Substituting this compound with a structurally related 2-aminothiazole—such as the 2-methyl analog (CAS 352018-87-2), the 4-bromothiophene regioisomer, or the phenyl-bridged counterpart (4-(4-bromophenyl)thiazol-2-amine)—introduces changes in at least three procurement-critical parameters: synthetic derivatization options (the 2-NH₂ group enables acylation, sulfonylation, and diazotization pathways absent in 2-alkyl analogs), physicochemical properties (XLogP3-AA = 3.0 versus ~2.3 for the phenyl analog; HBD count = 1 versus 1 for regioisomers but with altered HBA geometry due to sulfur placement) [1], and cross-coupling reactivity (the 5-bromo position on thiophene exhibits distinct electronic activation relative to the 4-bromo or phenyl-bromo positions in palladium-mediated reactions) [2]. Because the published biological activity data are class-level rather than compound-specific, any analog substitution must be accompanied by full re-profiling in the end-user's assay system; the quantitative distinctions presented below establish where and why divergence is expected.

Quantitative Comparative Evidence for 4-(5-Bromothiophen-2-yl)thiazol-2-amine (CAS 34801-14-4) Against Closest Analogs


Synthetic Handle Count: 2-NH₂ Group Confers Dual Derivatization Orthogonality Versus the 2-Methyl Analog

The target compound possesses a free primary amine at the thiazole 2-position (HBD count = 1, HBA count = 4), enabling amide bond formation, sulfonamide synthesis, and Schiff base condensation—transformations that are sterically and electronically inaccessible to the 2-methyl analog, 4-(5-bromothiophen-2-yl)-2-methyl-1,3-thiazole (CAS 352018-87-2) [1]. In practice, the 2-methyl analog required microwave irradiation at 160 °C and 250 W to achieve Suzuki coupling at the thiophene bromide, whereas the 2-NH₂ group of the target compound additionally permits pre-activation via N-acylation prior to cross-coupling, a sequential diversification strategy that cannot be replicated with the 2-methyl variant [2].

Medicinal chemistry Parallel synthesis Scaffold diversification

Lipophilicity Differentiation: XLogP3-AA = 3.0 Positions the Compound in a Distinct Drug-Likeness Window Versus the Phenyl-Bridged Analog

The computed partition coefficient (XLogP3-AA) for the target compound is 3.0, derived from the combined lipophilic contributions of the bromothiophene and thiazole rings [1]. In comparison, the phenyl-bridged analog 4-(4-bromophenyl)-1,3-thiazol-2-amine (PubChem CID 2736684) has a computed XLogP3-AA of approximately 2.3, representing a ΔLogP of +0.7 units [2]. This difference translates to an approximately 5-fold higher calculated 1-octanol/water partition coefficient for the target compound, which has implications for membrane permeability, plasma protein binding, and solubility profiles in biological assays. The thiophene sulfur atom also provides a distinct hydrogen bond acceptor geometry (HBA count = 4, with the thiophene S contributing to polar surface area calculations differently than the phenyl ring carbon) [1].

ADME prediction Lead-likeness Physicochemical profiling

Antioxidant Activity: Class-Level DPPH Radical Scavenging Data for 5-Bromothiophene-Thiazole Hybrids Establish a Quantitative Baseline Absent for 4-Bromo or 3-Bromo Regioisomers

Although no direct antioxidant data exist for the exact target compound (CAS 34801-14-4), a structurally proximate series of thiazole derivatives bearing a 5-bromothiophene moiety (compounds 2a–2f, synthesized and evaluated by Karakaya et al., 2023) demonstrated DPPH radical scavenging IC₅₀ values ranging from 29.16 ± 0.009 µM to 33.09 ± 0.004 µM, in comparison to the reference standard gallic acid (IC₅₀ = 31.13 ± 0.008 µM) [1]. The most active analog in this series, compound 2c, exhibited an IC₅₀ of 29.16 ± 0.009 µM, marginally surpassing gallic acid. A follow-up 2025 study on thiazole derivatives containing hydrazone and bromothiophene moieties confirmed this activity band: compound 2b showed IC₅₀ = 29.16 ± 0.009 µM, and compound 2e showed IC₅₀ = 33.14 ± 0.002 µM, close to gallic acid (IC₅₀ = 29.48 ± 0.014 µM) [2]. No comparable published DPPH data exist for the 4-bromothiophene or 3-bromothiophene regioisomers of the target compound, making this 5-bromo series the only quantitative reference point for procurement decisions involving antioxidant screening applications.

Oxidative stress Free radical scavenging SAR exploration

Hazard and Handling Profile: Notified GHS Classification Differentiates Safe-Handling Requirements from Non-Classified Thiazole Analogs

The European Chemicals Agency (ECHA) C&L Inventory records a single notifier classification for 4-(5-bromothiophen-2-yl)-1,3-thiazol-2-amine (EC 999-914-9, CAS 34801-14-4): Acute Toxicity Category 4 via oral (H302), dermal (H312), and inhalation (H332) routes; Skin Irritation Category 2 (H315); Eye Irritation Category 2A (H319); and STOT Single Exposure Category 3 for respiratory irritation (H335) [1]. The signal word is 'Warning' with GHS07 pictogram. In contrast, the 2-methyl analog 4-(5-bromothiophen-2-yl)-2-methyl-1,3-thiazole (CAS 352018-87-2) has no entry in the ECHA C&L Inventory as of the latest update, meaning it lacks a harmonized hazard classification and any toxicological notification, placing the burden of hazard assessment on the end user. This regulatory gap makes the target compound the lower-risk procurement choice for laboratories requiring documented safety data for institutional chemical hygiene plans.

Laboratory safety Chemical procurement Risk assessment

Procurement Provenance: Inclusion in the Maybridge HitFinder Screening Collection Provides Quality Assurance and Reproducibility Benchmarks Absent from Non-Curated Vendor Sources

4-(5-Bromothiophen-2-yl)-1,3-thiazol-2-amine is distributed as part of the Thermo Scientific Maybridge portfolio (catalog BTB09097ZZ, 97% purity by assay, CAS range 96.5%–100.0%) . The Maybridge collection comprises over 53,000 hit-like, lead-like, and drug-like compounds curated over more than 45 years of heterocyclic chemistry expertise, with each compound subjected to QC protocols including identity verification and purity determination . This contrasts with generic chemical suppliers listing the compound at 95% minimum purity without documented QC batch data . For screening campaigns where false positives from impurities can derail hit triage, the 2% purity differential (97% vs. 95%) and the availability of batch-specific certificates of analysis represent a quantifiable procurement advantage, reducing the probability of impurity-driven assay interference by an estimated factor proportional to the reduction in unspecified impurities (from ≤5% to ≤3%).

Screening libraries Quality control Drug discovery

Biocatalytic Derivatization Compatibility: The 2-Aminothiazole Scaffold Is a Demonstrated Substrate for Enzymatic Halogenation, Enabling Green Chemistry Routes Not Accessible to N-Substituted Analogs

Recent work by the ACS (2025) established that 2-aminothiazoles, including the core scaffold of the target compound, are competent substrates for halogenase-assisted biocatalytic bromination using a marine macroalgal brominase under conditions directly compatible with subsequent Suzuki–Miyaura cross-coupling [1]. This enzymatic pathway operates in aqueous media at ambient temperature, avoiding the 160 °C microwave irradiation required for the 2-methyl analog as reported by Dawood et al. (2015) [2]. For the target compound specifically, the free 2-NH₂ group may participate in hydrogen-bonding interactions within the enzyme active site that facilitate regioselective bromination—a mechanistic advantage not shared by N-substituted 2-aminothiazoles (e.g., 5-bromo-N-phenylthiazol-2-amine) where the amine is blocked. While no direct comparative kinetic data exist for the target compound versus N-substituted analogs under identical biocatalytic conditions, this class-level inference identifies a unique derivatization vector relevant to sustainable synthesis workflows.

Biocatalysis Green chemistry Late-stage functionalization

Highest-Confidence Application Scenarios for 4-(5-Bromothiophen-2-yl)thiazol-2-amine Based on Quantitative Evidence


Parallel Library Synthesis via Sequential Amine Derivatization and Suzuki Cross-Coupling

The compound's two orthogonal reactive handles—the 2-NH₂ group for acylation or sulfonylation and the 5-Br for palladium-catalyzed cross-coupling—enable a two-step diversification protocol without intermediate protecting-group manipulation. Medicinal chemistry teams can first react the amine with a panel of acyl chlorides, sulfonyl chlorides, or aldehydes (Schiff base), then subject the bromothiophene intermediate to Suzuki coupling with aryl/heteroaryl boronic acids. This sequential strategy, supported by the ARKIVOC 2015 demonstration that the bromothiophene-thiazole core is Suzuki-competent under microwave conditions [1], is structurally precluded for the 2-methyl analog, which lacks the amine handle. The Maybridge 97% purity specification with batch COA ensures that the starting material quality is adequate for library production without pre-purification .

Antioxidant Hit Identification Using the 5-Bromothiophene-Thiazole Chemotype

The class-level DPPH radical scavenging data (IC₅₀ range 29–34 µM, statistically equivalent to gallic acid) provide a quantitative rationale for including 5-bromothiophene-containing 2-aminothiazoles in primary antioxidant screening decks [2][3]. The target compound, with its free amine available for SAR exploration, serves as an ideal parent scaffold from which focused libraries can be built to probe substituent effects on radical scavenging potency. Procurement of this specific regioisomer (5-bromo) is essential because no published DPPH data exist for the 4-bromo or 3-bromo thiophene regioisomers, making the 5-bromo series the only data-backed entry point for this chemotype in antioxidant programs.

Drug Discovery Screening as a Maybridge HitFinder Collection Member

The compound's inclusion in the Thermo Scientific Maybridge portfolio—a collection of over 53,000 compounds curated over more than 45 years for drug-like properties—positions it for deployment in high-throughput screening campaigns against diverse biological targets . Its computed physicochemical profile (XLogP3-AA = 3.0, MW = 261.16, HBD = 1, HBA = 4) places it within lead-like chemical space [4]. The availability of ECHA-notified GHS hazard data [5] further streamlines institutional safety review, an often-overlooked procurement bottleneck that can delay screening timelines when absent.

Biocatalytic Derivatization and Green Chemistry Workflows

The demonstrated competence of the 2-aminothiazole scaffold as a substrate for halogenase-mediated enzymatic bromination under aqueous, ambient conditions [6] opens a sustainable derivatization route for this compound class. Research groups focused on green chemistry or late-stage functionalization can employ this compound as a model substrate for developing one-pot enzymatic bromination/Suzuki coupling cascades, leveraging the aqueous compatibility of both steps. This application scenario is uniquely accessible to 2-aminothiazoles with a free NH₂ group and is not replicable with N-substituted or 2-alkyl analogs.

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